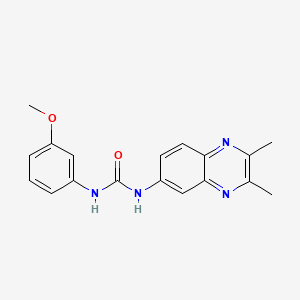
N-(2,3-dimethyl-6-quinoxalinyl)-N'-(3-methoxyphenyl)urea
Descripción general
Descripción
N-(2,3-dimethyl-6-quinoxalinyl)-N'-(3-methoxyphenyl)urea, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor. This compound has been extensively studied for its potential therapeutic applications in various neurological disorders.
Aplicaciones Científicas De Investigación
Directed Lithiation
N'-(2-(4-Methoxyphenyl)ethyl)-N,N-dimethylurea, a related compound, undergoes directed lithiation. This process involves lithiation on the nitrogen and ortho to the directing metalating group, producing high yields of substituted products (Smith et al., 2013).
Novel Diaryl Urea Derivatives
Novel diaryl urea derivatives, like sorafenib and regorafenib, have a broad spectrum of biochemical effects and pharmaceutical applications. These derivatives, which include quinoxalindione moieties, show promise in binding to various enzymes and receptors in biological systems (Sadeghian-Rizi et al., 2018).
Synthesis of Antihypertensive Compounds
Urea derivatives have been synthesized for potential antihypertensive effects. The study involving N-(alkyl/alkenyl/aryl)-N-heterocyclic ureas and thioureas showed significant antihypertensive activity in hypertensive rats (Vajragupta et al., 1996).
Transformation by Laccase
The transformation of N'-(hydroxyphenyl)ureas, which are structurally related to the compound , was studied using laccase from the fungus Trametes versicolor. The process depends on pH and results in products like p-benzoquinone and insoluble polymers (Jolivalt et al., 1999).
Fluorescent Chemosensors
N-Phenyl-N'-(3-quinolinyl)urea has been developed as a colorimetric and ratiometric fluorescent chemosensor for fluoride ion detection. This involves a proton transfer mechanism and offers high sensitivity and reversibility (Jia et al., 2009).
Formation of PET Biomarkers
Urea subunits, common in pharmaceuticals, have been used in the synthesis of potent VEGFR-2/PDGFR dual inhibitors. These inhibitors, based on the N-phenyl-N'-{4-(4-quinolyloxy)phenyl}urea skeleton, have been labeled with fluorine-18 for use as PET biomarkers for angiogenesis (Ilovich et al., 2008).
Anticancer Activity
Synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, related to the queried compound, demonstrated significant anticancer activity. These compounds were tested against human neuroblastoma and human colon carcinoma cell lines, showing potential in cancer therapy (Reddy et al., 2015).
Adenosine A(3) Receptor Antagonists
Isoquinoline and quinazoline urea derivatives, structurally similar to the compound , have shown binding affinity to human adenosine A(3) receptors. These compounds are potential tools for the characterization of human A(3) receptors (van Muijlwijk-Koezen et al., 2000).
Synthesis of Carbamate from Dimethyl Carbonate
Research on the synthesis of methyl N-phenyl carbamate from dimethyl carbonate and diphenyl urea under atmospheric pressure highlights the potential industrial applications of urea derivatives (Gao et al., 2007).
Antimicrobial Activity
Studies on novel quinoline derivatives bearing different heterocyclic moieties, including urea, showed significant antimicrobial activity against various bacterial and fungal strains. These compounds offer a potential avenue for the development of new antimicrobial agents (El-Gamal et al., 2016).
Propiedades
IUPAC Name |
1-(2,3-dimethylquinoxalin-6-yl)-3-(3-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-11-12(2)20-17-10-14(7-8-16(17)19-11)22-18(23)21-13-5-4-6-15(9-13)24-3/h4-10H,1-3H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIPENOZJSBAFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=O)NC3=CC(=CC=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203057 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,3-Dimethyl-quinoxalin-6-yl)-3-(3-methoxy-phenyl)-urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



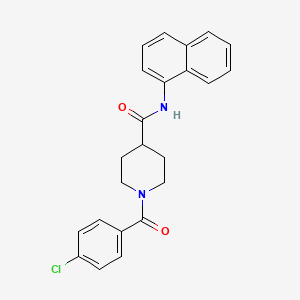
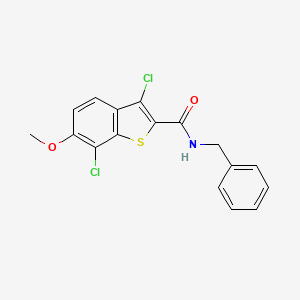



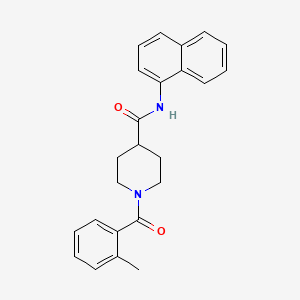

![N-(3-chloro-4-methoxyphenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3443539.png)
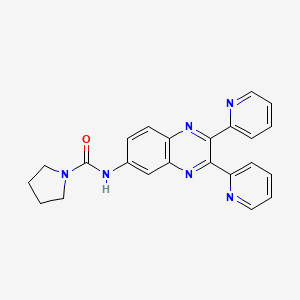
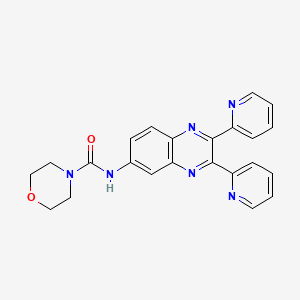
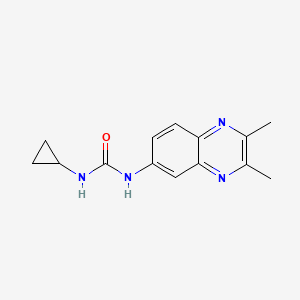
![N-[4-(dimethylamino)phenyl]-N'-(2,3-dimethyl-6-quinoxalinyl)urea](/img/structure/B3443577.png)
![1-amino-3-(4-hydroxy-3-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B3443584.png)
